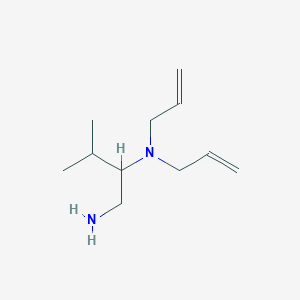
(1-Amino-3-methylbutan-2-yl)bis(prop-2-en-1-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Amino-3-methylbutan-2-yl)bis(prop-2-en-1-yl)amine: is an organic compound that features both amine and alkene functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-methylbutan-2-yl)bis(prop-2-en-1-yl)amine typically involves the reaction of 1-amino-3-methylbutan-2-ol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the allyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitro groups.
Reduction: Reduction reactions can convert the alkene groups to alkanes.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: The major products are nitro derivatives of the original compound.
Reduction: The major products are saturated hydrocarbons.
Substitution: The major products are halogenated derivatives of the original compound.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Polymerization: It can act as a monomer in the synthesis of polymers with unique properties.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving amine oxidases.
Cell Signaling: It can be used to investigate cell signaling pathways that involve amine groups.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain enzymes or metabolites.
Industry:
Material Science: The compound can be used in the development of new materials with specific mechanical or chemical properties.
Agriculture: It can be used as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of (1-Amino-3-methylbutan-2-yl)bis(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The alkene groups can participate in addition reactions, modifying the structure of biological molecules and affecting their function.
相似化合物的比较
(1-Amino-3-methylbutan-2-yl)amine: This compound lacks the allyl groups, making it less reactive in certain types of chemical reactions.
(1-Amino-3-methylbutan-2-yl)bis(ethyl)amine: This compound has ethyl groups instead of allyl groups, affecting its reactivity and applications.
Uniqueness:
Reactivity: The presence of both amine and alkene groups makes (1-Amino-3-methylbutan-2-yl)bis(prop-2-en-1-yl)amine more versatile in chemical reactions compared to its similar compounds.
Applications: Its unique structure allows for a broader range of applications in various fields, from catalysis to drug development.
属性
IUPAC Name |
3-methyl-2-N,2-N-bis(prop-2-enyl)butane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-5-7-13(8-6-2)11(9-12)10(3)4/h5-6,10-11H,1-2,7-9,12H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJJWYKEHYXNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
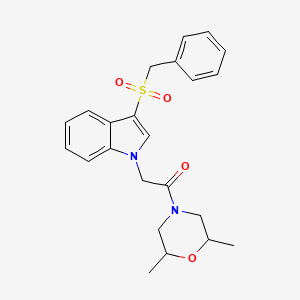
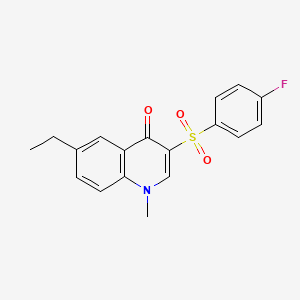
![1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2617942.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617943.png)
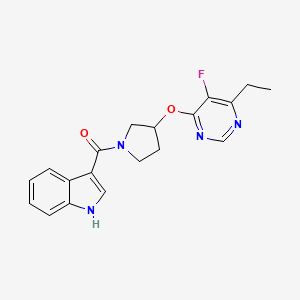
![methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2617948.png)
![4-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2617949.png)

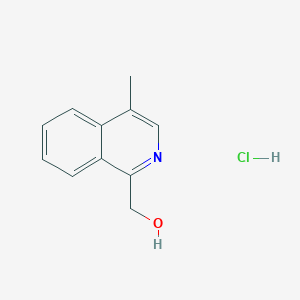
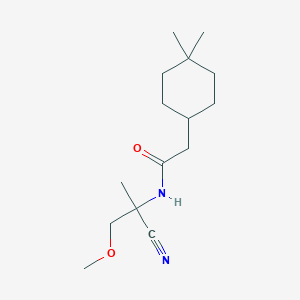
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide](/img/structure/B2617956.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617957.png)
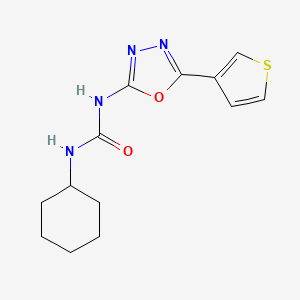
![3-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2617962.png)
